N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine
Description
N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine core substituted with a tert-butoxycarbonyl (Boc)-protected piperidine moiety at the N2 position. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s role in enhancing metabolic stability and binding affinity, while the Boc-piperidyl group may modulate solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C15H20ClF3N4O2 |
|---|---|
Molecular Weight |
380.79 g/mol |
IUPAC Name |
tert-butyl 4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClF3N4O2/c1-14(2,3)25-13(24)23-6-4-9(5-7-23)21-12-20-8-10(11(16)22-12)15(17,18)19/h8-9H,4-7H2,1-3H3,(H,20,21,22) |
InChI Key |
QJCMRHHCFHGLKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C(=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The Boc (tert-butoxycarbonyl) group is often used as a protecting group for the piperidine nitrogen to prevent unwanted side reactions. The synthesis may involve:
Formation of the Piperidine Precursor: The piperidine ring is synthesized and protected with a Boc group.
Formation of the Pyrimidine Precursor: The pyrimidine ring is synthesized with the desired substituents, including the chloro and trifluoromethyl groups.
Coupling Reaction: The piperidine and pyrimidine precursors are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesis equipment and large-scale reactors to handle the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid, can be used to remove the Boc group.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Implications
- Drug Design : The Boc-piperidine substitution offers a balance between lipophilicity and solubility, making it a versatile scaffold for CNS-targeted therapies .
- SAR Insights : The trifluoromethyl group’s electron-withdrawing nature may stabilize interactions with hydrophobic pockets in biological targets, as seen in kinase inhibitors .
- Contradictory Evidence : While thiazole derivatives () exhibit potent kinase inhibition, the target compound’s Boc-piperidine group may prioritize metabolic stability over potency, highlighting trade-offs in optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
